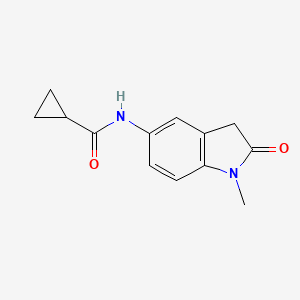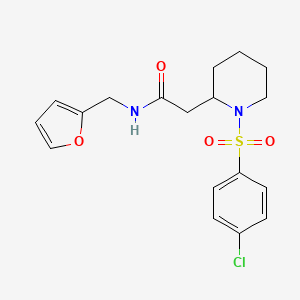
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantioselective Synthesis Analysis
The synthesis of related compounds to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide has been explored in the context of creating sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity. The process involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones, facilitated by a combination of chiral primary amine and o-fluorobenzoic acid. This method is particularly noteworthy for its application in synthesizing cyclic N-sulfonylimines and ynones, which are structurally related to the compound of interest .
Molecular Structure Analysis
Vibrational spectroscopy has been used to characterize molecules similar to the compound . The study of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide provides insights into the effects of rehybridization and hyperconjugation on molecular structure. Using density functional theory, researchers have analyzed the geometric equilibrium and intermolecular interactions, revealing the presence of strong hydrogen bonds and the influence of electronegative chlorine atoms on molecular geometry .
Chemical Reactions Analysis
The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrates the reactivity of the piperidine moiety when paired with benzenesulfonyl chloride and various electrophiles. This process involves dynamic pH control and the use of sodium hydride and N,N-Dimethylformamide, resulting in compounds with significant activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .
Physical and Chemical Properties Analysis
The pharmacological profile of a structurally related compound, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, has been investigated, providing data on its physical and chemical properties. Toxicity predictions were made using ACD/ToxSuite software and evaluated in vivo, while genotoxicity was assessed with the micronucleus assay. The absorption properties were predicted using the admetSAR platform, indicating the compound's pharmacokinetic potential .
Crystal Structure Studies
X-ray crystallographic studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound with a similar sulfonyl and piperidinyl structure, have provided detailed information on crystal packing and molecular conformation. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom deviates from a regular tetrahedron, which could be relevant for understanding the crystal structure of the compound .
Antimicrobial Activity Analysis
The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants have been studied. These compounds, which share structural features with the compound of interest, have been shown to possess significant antimicrobial activities, influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. This suggests potential applications for the compound in the field of antimicrobial agents .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound is part of a broader class of chemicals involving the synthesis and characterization of derivatives with potential pharmacological applications. Research efforts have been directed towards creating multifunctional moieties through the synthesis of N-substituted derivatives. These efforts include exploring various chemical reactions to generate compounds with desired properties, utilizing techniques such as IR, EI-MS, 1H NMR, and 13C NMR for structural elucidation. For example, a study focused on the synthesis and evaluation of 1,3,4-oxadiazole and acetamide derivatives for their antibacterial and anti-enzymatic potential, indicating the versatility of this compound's derivatives in generating biologically active molecules (K. Nafeesa et al., 2017).
Antibacterial Activity
A significant area of application for derivatives of "2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide" is in the development of antibacterial agents. Research has shown that these compounds exhibit moderate to good inhibitory activity against various gram-positive and gram-negative bacterial strains. Studies demonstrate the potential of these compounds as growth inhibitors, providing a foundation for further exploration into their use as antibacterial agents. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and found to exhibit antibacterial potential against several bacterial strains (Kashif Iqbal et al., 2017).
Potential Drug Candidates
The exploration of derivatives related to "2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide" extends to the search for new drug candidates, particularly for treating conditions such as Alzheimer's disease. By synthesizing N-substituted derivatives and evaluating their enzyme inhibition activity, researchers aim to identify compounds that could serve as the basis for developing new therapeutic agents. The evaluation of these compounds for their haemolytic activity and enzyme inhibition potential against targets like acetyl cholinesterase (AChE) is crucial in determining their viability as drug candidates (A. Rehman et al., 2018).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFSDIDZOYXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

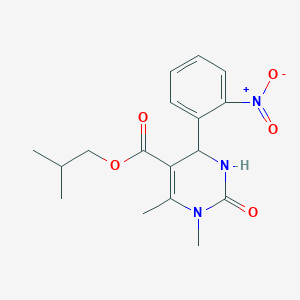
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)


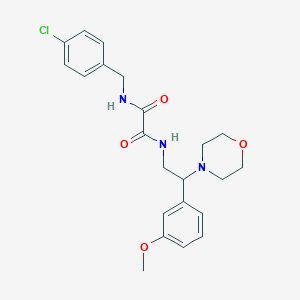
![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)
![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

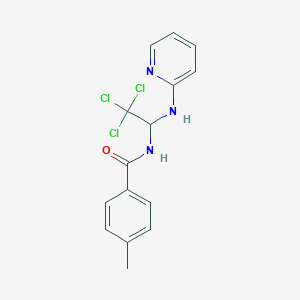
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)
